Differential Butyrylcholinesterase Inhibition: 6-Chloro-2-fluoro-3-methylbenzoyl Derivative vs. Unsubstituted Vittatine
Acylation of the alkaloid vittatine with 6-chloro-2-fluoro-3-methylbenzoyl chloride yields a derivative that is a potent inhibitor of human butyrylcholinesterase (BuChE). This contrasts sharply with the parent alkaloid, vittatine, which shows no inhibitory activity against this enzyme [1]. This demonstrates that the introduction of this specific acyl group is essential for gaining BuChE inhibitory function.
| Evidence Dimension | Inhibitory Activity against Human Butyrylcholinesterase (BuChE) |
|---|---|
| Target Compound Data | IC₅₀ = 0.29 ± 0.03 μM |
| Comparator Or Baseline | Parent alkaloid vittatine (IC₅₀ > 100 μM, reported as not active) |
| Quantified Difference | >344-fold improvement in potency |
| Conditions | In vitro enzyme inhibition assay on human BuChE. |
Why This Matters
This data provides direct evidence that the 6-chloro-2-fluoro-3-methylbenzoyl group is a critical pharmacophore for BuChE inhibition, justifying its procurement over simpler acyl chlorides for projects targeting this enzyme.
- [1] Teplanská, M. (2021). Derivatives of Amaryllidaceae alkaloid vittatine as potential drugs. Master's thesis. Charles University, Faculty of Pharmacy in Hradec Králové. View Source
